molecular formula C17H12ClNOS B2765855 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide CAS No. 391225-64-2

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide

Cat. No.: B2765855
CAS No.: 391225-64-2
M. Wt: 313.8
InChI Key: IMUSFWUPCFXBHI-UHFFFAOYSA-N
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Description

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry research, designed for investigating the biological activity of hybrid structures featuring a thiophene carboxamide scaffold linked to a polycyclic aromatic system. Thiophene carboxamides are recognized as privileged structures in drug discovery due to their versatile pharmacological potential . Recent studies on analogous thiophene carboxamide derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast cancer (MCF-7) . The mechanism of action for this chemical class is multifaceted; related compounds have been shown to induce apoptosis through the activation of executioner caspases 3 and 7, and to disrupt mitochondrial function by promoting membrane depolarization . Beyond oncology, the thiophene carboxamide core is a key structural motif in inhibitors of various biological targets. For instance, novel thiophene carboxamide analogues have been identified as highly potent and selective inhibitors of Sphingomyelin Synthase 2 (SMS2), presenting a new strategy for treating conditions like Dry Eye Disease (DED) by reducing pro-inflammatory cytokines and sphingomyelin levels in models . This compound is provided exclusively for research purposes in biochemical and pharmacological studies to further explore these and other potential mechanisms. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNOS/c18-15-9-8-14(21-15)17(20)19-13-7-6-11-5-4-10-2-1-3-12(13)16(10)11/h1-3,6-9H,4-5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSFWUPCFXBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylene-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the acenaphthylene moiety.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Spectral Properties

The compound’s structural analogs differ primarily in the substituents attached to the thiophene-carboxamide core. Key comparisons include:

Compound Substituent Yield Melting Point (°C) Key Spectral Features
Target Compound 1,2-Dihydroacenaphthylen-5-yl N/A N/A N/A (data unavailable)
4b () 4-Hydroxyphenyl acryloyl 43.73% 210–212 IR: N-H (3269 cm⁻¹), C=O (1654 cm⁻¹); NMR: δ 7.85 (s, 1H, thiophene)
4e () 3-Bromophenyl acryloyl 75.14% 186–188 IR: C=O (1656 cm⁻¹); NMR: δ 7.92 (s, 1H, thiophene)
6a () Bis(4-carbazolylphenyl)thiophene 80% 140–145 IR: C=O (1592 cm⁻¹); NMR: δ 10.03 (s, 1H, aldehyde), 7.29–8.30 (m, 27H, aromatic)
Rivaroxaban () Oxazolidinone-morpholinone N/A N/A Formula: C₁₉H₁₈ClN₃O₅S; Molecular Weight: 435.88; CAS: 366789-02-8

Key Observations:

  • Brominated or carbazole-based groups may enhance coupling reactions .
  • Melting Points : Higher melting points (e.g., 4b : 210–212°C) correlate with polar substituents (e.g., hydroxyl groups), whereas bulky aromatic systems (e.g., 6a ) reduce crystallinity .
  • Spectral Shifts : The carbonyl (C=O) stretch in IR varies between 1592 cm⁻¹ (6a ) and 1672 cm⁻¹ (3 in ), reflecting electronic modulation by adjacent groups. Thiophene proton signals in NMR (δ ~7.65–7.92) remain consistent across analogs .

Biological Activity

5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide is a synthetic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound involves the reaction of thiophene derivatives with acenaphthylene-based amines. The compound can be obtained through various synthetic pathways that utilize amide coupling reactions. Notably, the structural features of the compound contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 3.1 μM in K562 cells and 4.5 μM in Jurkat cells, indicating strong potential as an anticancer agent .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 9aK5623.1
Compound 9aJurkat4.5
Compound XU9372.8
Compound YHEK29326.17

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. This is supported by evidence showing that related compounds can trigger apoptotic pathways and exhibit genotoxicity in various assays .

Case Studies

In a study focusing on synthetic analogs of natural compounds, researchers found that modifications to the thiophene structure significantly altered biological activity. The introduction of chlorine substituents was noted to enhance cytotoxic properties against specific cancer cell lines .

Case Study: Apoptosis Induction
A detailed examination of apoptosis induction was conducted using Jurkat T-cells treated with this compound. Flow cytometry analyses revealed increased annexin V binding, indicating early apoptotic events following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N-(1,2-dihydroacenaphthylen-5-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Chlorination : Starting with thiophene-2-carboxylic acid derivatives, chlorination at the 5-position using reagents like SOCl₂ or PCl₅ .

Amide Coupling : Reacting 5-chlorothiophene-2-carboxylic acid with 1,2-dihydroacenaphthylen-5-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmospheres .

Purification : Column chromatography or recrystallization to isolate the product.

  • Optimization : Key variables include temperature control (0–60°C), solvent selection (DMF or THF), and catalyst ratios. Yields improve with slow addition of coupling agents and nitrogen protection .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of chlorination and amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) .
  • Infrared Spectroscopy (IR) : Detects amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z ~342.1) .
  • X-ray Crystallography : Resolves dihedral angles between thiophene and acenaphthylene moieties (e.g., 8–15° deviations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodology :

Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) to minimize variability .

Structural Confirmation : Re-analyze compound purity via HPLC and verify stereochemistry if analogs show divergent results .

Meta-Analysis : Compare data across studies with shared structural motifs (e.g., 5-chloro-thiophene carboxamides) to identify trends in substituent effects .

Q. What strategies are employed to determine the mechanism of action in target identification?

  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for suspected targets (e.g., kinases, GPCRs) .
  • Cellular Profiling : RNA-seq or proteomics post-treatment to identify dysregulated pathways .
  • Molecular Docking : Use crystallographic data (e.g., from PubChem) to model interactions with active sites, focusing on chlorine’s electron-withdrawing effects .

Q. What experimental controls are necessary to ensure reproducibility in synthesis?

  • Negative Controls : Omit coupling agents to confirm no spontaneous amide formation .
  • Analytical Controls : Compare NMR/IR data with reference spectra (e.g., PubChem entries) .
  • Replication : Repeat reactions ≥3 times under identical conditions to calculate average yields and standard deviations .

Data Contradiction Analysis Example

Study Reported Activity (IC₅₀, μM) Possible Explanations
A0.5 (Enzyme X)Higher purity (HPLC >99%)
B5.2 (Enzyme X)Residual solvent (DMSO) interference

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